molecular formula C24H20FNO4 B11567426 1-(3-fluorobenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

1-(3-fluorobenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11567426
M. Wt: 405.4 g/mol
InChI Key: ZBUMLLFMPGROEL-UHFFFAOYSA-N
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Description

1-(3-fluorobenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a fluorobenzyl group, a hydroxy group, and a methoxyphenyl group, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorobenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, including the formation of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorobenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the carbonyl group leads to the formation of an alcohol .

Scientific Research Applications

1-(3-fluorobenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-fluorobenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H20FNO4

Molecular Weight

405.4 g/mol

IUPAC Name

1-[(3-fluorophenyl)methyl]-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C24H20FNO4/c1-30-19-9-5-7-17(13-19)22(27)14-24(29)20-10-2-3-11-21(20)26(23(24)28)15-16-6-4-8-18(25)12-16/h2-13,29H,14-15H2,1H3

InChI Key

ZBUMLLFMPGROEL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)F)O

Origin of Product

United States

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